Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Übersicht

Beschreibung

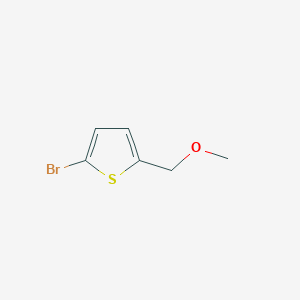

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, also known as 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a faint odor and a melting point of 97-98°C. It is also soluble in water, ethanol, and chloroform. This compound is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is involved in various synthesis processes. It has been used in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, with its molecular structure confirmed through single crystal X-ray diffraction studies (Achutha et al., 2017). Similarly, its condensation with 2-aminoacetophenone and 2-aminobenzophenone resulted in high yields of ethyl 2-chloromethyl-3-quinoline carboxylates (Degtyarenko et al., 2007).

Antimicrobial and Antioxidant Properties

This compound derivatives have been evaluated for antimicrobial and antioxidant susceptibilities. One study confirmed the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and assessed its antimicrobial and antioxidant activities in vitro (Kumar et al., 2016).

Biocatalysis

This compound has been used in biocatalysis, particularly in the conversion to ethyl (S)-4-chloro-3-hydroxybutanoate. This process involved Escherichia coli cells co-expressing carbonyl reductase and glucose dehydrogenase genes, achieving asymmetric reduction with high enantiomeric excess (Ye et al., 2010).

Enzyme-Catalyzed Asymmetric Reduction

The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in various systems has been studied extensively. For instance, using NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor, high yields of ethyl (R)-4-chloro-3-hydroxybutanoate were produced, demonstrating the efficiency of organic solvent-water diphasic systems in this process (Shimizu et al., 1990).

Multicomponent Synthesis

This compound has been used in multicomponent synthesis processes. For example, its reaction with aryl aldehydes and hydroxylamine hydrochloride in the presence of boric acid in water leads to 4H-isoxazol-5(4H)-ones, highlighting its utility in efficient and green synthesis methods (Kiyani & Ghorbani, 2015).

Zukünftige Richtungen

While specific future directions for “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” are not mentioned in the retrieved data, related compounds have shown promise in various areas of research. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities . This suggests that “this compound” and related compounds could be of interest in future pharmaceutical research.

Wirkmechanismus

Target of Action

Similar compounds, such as organophosphates, typically target the acetylcholinesterase enzyme .

Mode of Action

Organophosphates, such as profenofos, inhibit the acetylcholinesterase enzyme, which is crucial for nerve function .

Biochemical Pathways

Organophosphates typically affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Pharmacokinetics

Similar compounds are typically absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Organophosphates typically cause overstimulation of nerves and muscles due to the inhibition of acetylcholinesterase .

Eigenschaften

IUPAC Name |

ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517272 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83657-82-3 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)